molecular formula C14H20O B13856471 [1-(3-Phenylpropyl)cyclobutyl]methanol

[1-(3-Phenylpropyl)cyclobutyl]methanol

Katalognummer: B13856471
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: FSBHWOXIBWRDDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(3-Phenylpropyl)cyclobutyl]methanol is an organic compound characterized by a cyclobutyl ring attached to a methanol group and a phenylpropyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Phenylpropyl)cyclobutyl]methanol typically involves the reaction of cyclobutylmethanol with 3-phenylpropyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclobutylmethanol attacks the electrophilic carbon of the 3-phenylpropyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[1-(3-Phenylpropyl)cyclobutyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The phenylpropyl side chain can undergo reduction to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutyl ketone or aldehyde derivatives.

    Reduction: Formation of cyclobutylmethane derivatives.

    Substitution: Formation of cyclobutyl halides or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1-(3-Phenylpropyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for investigating binding affinities and specificities.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and therapeutic potential.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.

Wirkmechanismus

The mechanism of action of [1-(3-Phenylpropyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenylpropyl side chain can interact with hydrophobic regions of proteins, affecting their activity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutylmethanol: Lacks the phenylpropyl side chain, resulting in different chemical and biological properties.

    3-Phenylpropyl alcohol: Lacks the cyclobutyl ring, leading to variations in reactivity and applications.

    Cyclobutylphenylmethanol: Contains a phenyl group directly attached to the cyclobutyl ring, differing in steric and electronic effects.

Uniqueness

[1-(3-Phenylpropyl)cyclobutyl]methanol is unique due to the combination of the cyclobutyl ring and the phenylpropyl side chain

Eigenschaften

Molekularformel

C14H20O

Molekulargewicht

204.31 g/mol

IUPAC-Name

[1-(3-phenylpropyl)cyclobutyl]methanol

InChI

InChI=1S/C14H20O/c15-12-14(10-5-11-14)9-4-8-13-6-2-1-3-7-13/h1-3,6-7,15H,4-5,8-12H2

InChI-Schlüssel

FSBHWOXIBWRDDE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(CCCC2=CC=CC=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.